molecular formula C12H13ClN2O3 B15286959 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester

4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester

Cat. No.: B15286959
M. Wt: 268.69 g/mol
InChI Key: MGSCAIYBBVFSJX-VSSPFPLZSA-N
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Description

4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester is a chemical compound with the molecular formula C12H13ClN2O3 and a molecular weight of 268.702 g/mol . This compound is known for its unique structure, which includes a phenylhydrazono group and a chloro-substituted oxo-butyric acid ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Chemical Reactions Analysis

4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester involves its interaction with specific molecular targets. The phenylhydrazono group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity . The chloro group and oxo-butyric acid ester moiety also contribute to its reactivity and binding affinity.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-3-oxo-2-(phenylhydrazono)butyric acid ethyl ester include:

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical properties and reactivity. The unique combination of the chloro group and phenylhydrazono moiety in this compound makes it distinct and valuable for specific research applications.

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

ethyl (Z)-4-chloro-3-hydroxy-2-phenyldiazenylbut-2-enoate

InChI

InChI=1S/C12H13ClN2O3/c1-2-18-12(17)11(10(16)8-13)15-14-9-6-4-3-5-7-9/h3-7,16H,2,8H2,1H3/b11-10-,15-14?

InChI Key

MGSCAIYBBVFSJX-VSSPFPLZSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\CCl)/O)/N=NC1=CC=CC=C1

Canonical SMILES

CCOC(=O)C(=C(CCl)O)N=NC1=CC=CC=C1

Origin of Product

United States

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